molecular formula C10H8F2N2 B2646204 2-(Difluoromethyl)quinolin-3-amine CAS No. 2503204-93-9

2-(Difluoromethyl)quinolin-3-amine

Cat. No. B2646204
CAS RN: 2503204-93-9
M. Wt: 194.185
InChI Key: LVSGITJPWMUERZ-UHFFFAOYSA-N
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Description

“2-(Difluoromethyl)quinolin-3-amine” is a chemical compound with the CAS Number: 2503204-93-9 . It has a molecular weight of 194.18 . It is in powder form .


Synthesis Analysis

The synthesis of quinoline compounds, such as “2-(Difluoromethyl)quinolin-3-amine”, has been a topic of research in recent years . Various synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The InChI code for “2-(Difluoromethyl)quinolin-3-amine” is 1S/C10H8F2N2/c11-10(12)9-7(13)5-6-3-1-2-4-8(6)14-9/h1-5,10H,13H2 .


Chemical Reactions Analysis

Quinoline compounds have been used in various chemical reactions. For instance, they have been used in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

“2-(Difluoromethyl)quinolin-3-amine” is a powder with a molecular weight of 194.18 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Novel Compounds

  • Cerium Oxide Nanoparticle-Catalyzed Synthesis : Novel quinoxalin-2-amine derivatives were synthesized using cerium oxide nanoparticles as catalysts, highlighting an environmentally friendly approach for producing these compounds in water (Edayadulla & Lee, 2014).
  • Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation : The study developed a method for asymmetric transfer hydrogenation of quinolin-3-amines, producing chiral exocyclic amines with high selectivity (Cai et al., 2014).
  • Oxidative Cyclization for Polysubstituted Quinolin-3-amines : A new protocol using Mn(III) acetate as an oxidant for synthesizing polysubstituted quinolin-3-amines from isocyanophenyl acetonitriles and organoboron reagents was disclosed, offering a practical method with high reaction efficiency (Wang et al., 2021).

Biological Applications and Properties

  • Anti-inflammatory and Analgesic Activity : Novel polycyclic pyrimido[4,5-b]quinolines were synthesized and shown to possess anti-inflammatory and analgesic properties. Some derivatives were also screened for antioxidant properties, suggesting potential therapeutic applications (El-Gazzar et al., 2009).
  • Apoptosis Inducers for Cancer Therapy : A series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines were identified as potent inducers of apoptosis, offering a new avenue for cancer therapy. These compounds demonstrated significant activity against several human solid tumor-derived cancer cells (Zhang et al., 2008).
  • Anticancer Agents : 2-chloro N-substituted amino quinolines were prepared and evaluated against non-small cell lung cancer cell lines. One compound, in particular, showed promising activity, highlighting the quinoline moiety's importance in pharmacophore design for cancer therapeutics (Vennila et al., 2019).

Mechanism of Action

While the specific mechanism of action for “2-(Difluoromethyl)quinolin-3-amine” is not mentioned in the available data, quinoline compounds have been studied for their antimycobacterial activity . For example, bedaquiline, a quinoline derivative, inhibits the c subunit of ATP synthase responsible for synthesizing ATP .

Safety and Hazards

The compound has been classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Quinoline compounds have been the focus of recent research due to their versatile applications in industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name

2-(difluoromethyl)quinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c11-10(12)9-7(13)5-6-3-1-2-4-8(6)14-9/h1-5,10H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSGITJPWMUERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)quinolin-3-amine

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